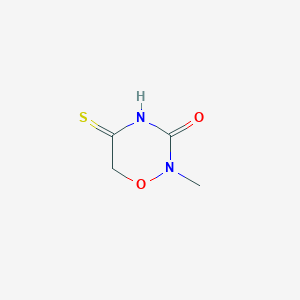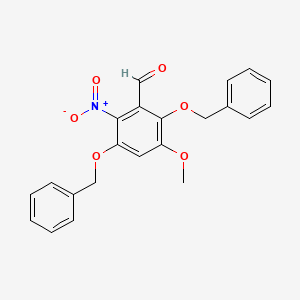
2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde: is an organic compound with a complex structure that includes benzyloxy, methoxy, and nitro functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a benzyloxy-substituted benzaldehyde, followed by methoxylation. The reaction conditions often require the use of strong acids for nitration and bases for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzoic acid.
Reduction: Formation of 2,5-Bis(benzyloxy)-3-methoxy-6-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds with specific properties.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological activity. It may also be explored for its potential as a precursor to bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific characteristics.
Mécanisme D'action
The mechanism of action of 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyloxy and methoxy groups can influence the compound’s binding affinity to different enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(benzyloxy)benzoic acid
- 2,5-Bis(benzyloxy)-3-methoxybenzaldehyde
- 2,5-Bis(benzyloxy)-6-nitrobenzaldehyde
Comparison: Compared to its analogs, 2,5-Bis(benzyloxy)-3-methoxy-6-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60582-32-3 |
|---|---|
Formule moléculaire |
C22H19NO6 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
5-methoxy-2-nitro-3,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19NO6/c1-27-20-12-19(28-14-16-8-4-2-5-9-16)21(23(25)26)18(13-24)22(20)29-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clé InChI |
SVHQGOFAFHCHKL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)


![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

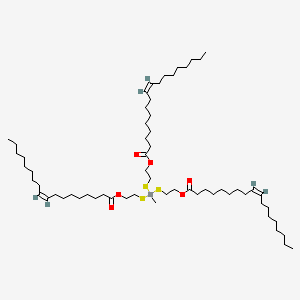
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
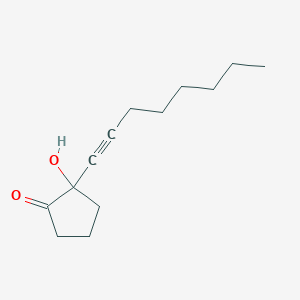
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)

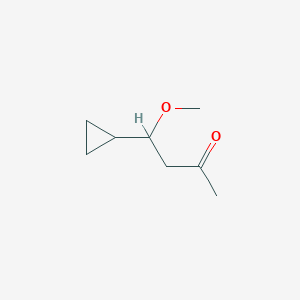
methanone](/img/structure/B14613647.png)

